

Ganoderic Acid Df: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ganoderic Acid Df

Cat. No.: B15578828

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Df is a highly oxygenated lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom *Ganoderma lucidum*. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its potential as a therapeutic agent. The information is presented to support research and development efforts in the fields of natural product chemistry and drug discovery.

Chemical Structure and Physicochemical Properties

Ganoderic Acid Df is structurally characterized as 7 β , 11 β -dihydroxy-3, 15, 23-trioxo-5 α -lanosta-8-en-26-oic acid.^[1] Its structure was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Table 1: Chemical and Physicochemical Properties of **Ganoderic Acid Df**

Property	Value	Source
Molecular Formula	C30H44O7	[1]
Molecular Weight	516.67 g/mol	[1]
IUPAC Name	7β, 11β-dihydroxy-3, 15, 23-trioxo-5α-lanosta-8-en-26-oic acid	[1]
CAS Number	1352033-73-8	N/A
Physical Description	Crystalline solid	[2]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL); Sparingly soluble in aqueous buffers.	[2]
Melting Point	Not available in cited literature.	

Note: Specific experimental data for the melting point of **Ganoderic Acid Df** is not readily available in the reviewed literature.

Biological Activities and Mechanism of Action

The primary reported biological activity of **Ganoderic Acid Df** is the potent inhibition of human aldose reductase.[1]

Table 2: Biological Activity of **Ganoderic Acid Df**

Target	Activity	IC50	Source
Human Aldose Reductase	Inhibition	22.8 μM	[1]

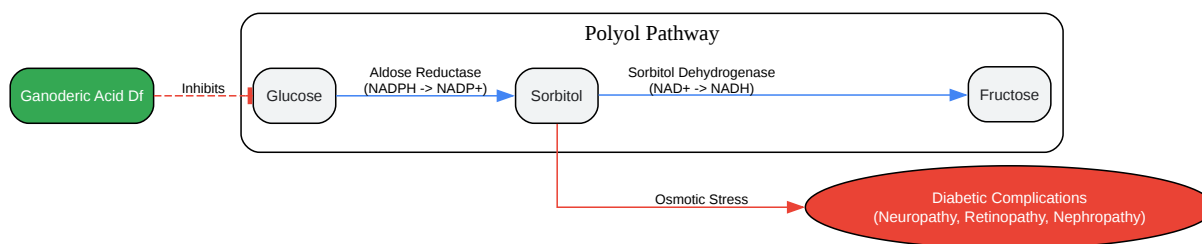
The inhibitory activity of **Ganoderic Acid Df** on aldose reductase is attributed to the presence of a carboxyl group in its side chain; its methyl ester derivative shows significantly reduced activity.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is

implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, **Ganoderic Acid Df** can potentially mitigate the long-term complications associated with diabetes.

While specific studies on the anti-inflammatory and anticancer activities of **Ganoderic Acid Df** are limited, other ganoderic acids have been shown to possess these properties, often through the modulation of the NF- κ B signaling pathway.[3][4][5][6]

Aldose Reductase Signaling Pathway

The following diagram illustrates the polyol pathway and the role of aldose reductase, the target of **Ganoderic Acid Df**.



[Click to download full resolution via product page](#)

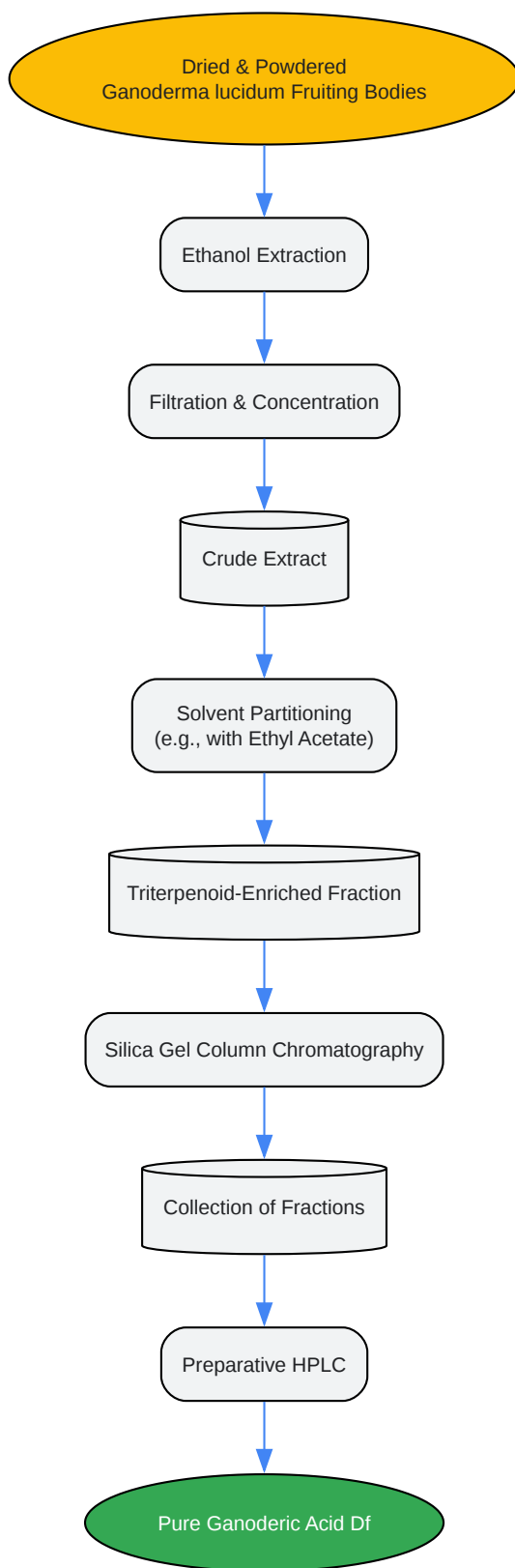
Figure 1. Aldose Reductase Signaling Pathway

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and biological evaluation of ganoderic acids. These protocols are based on established methods and would require optimization for **Ganoderic Acid Df**.

Isolation and Purification of Ganoderic Acids from *Ganoderma lucidum*

This protocol outlines a general procedure for the extraction and purification of ganoderic acids.



[Click to download full resolution via product page](#)

Figure 2. General Experimental Workflow for Isolation

Methodology:

- **Extraction:** The dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with ethanol at room temperature.
- **Concentration:** The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned with a solvent such as ethyl acetate to separate the triterpenoid fraction.
- **Column Chromatography:** The triterpenoid-enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate different classes of compounds.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing ganoderic acids are further purified by preparative reverse-phase HPLC to isolate the pure **Ganoderic Acid Df**.^{[7][8][9][10][11]} A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid).^{[8][10]}

Aldose Reductase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against aldose reductase.

Materials:

- Human recombinant aldose reductase
- NADPH
- DL-glyceraldehyde (substrate)
- Potassium phosphate buffer (pH 6.2)
- Test compound (**Ganoderic Acid Df**) dissolved in a suitable solvent (e.g., DMSO)

- 96-well microplate reader

Procedure:

- **Reaction Mixture Preparation:** In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the aldose reductase enzyme.
- **Inhibitor Addition:** Add varying concentrations of **Ganoderic Acid Df** to the wells. A control group with no inhibitor and a blank group with no enzyme should be included.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
- **Measurement:** Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular intervals for a set period.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Ganoderic Acid Df** and determine the IC50 value.

Structural Elucidation Data

The structure of **Ganoderic Acid Df** was determined by 1D and 2D NMR spectroscopy.^[1] While the specific spectral data for **Ganoderic Acid Df** is not publicly available, the following table provides an example of the types of data used for the structural elucidation of similar ganoderic acids.

Table 3: Representative NMR Data for Structural Elucidation of Ganoderic Acids

Data Type	Description
¹ H NMR	Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Key signals for ganoderic acids include those for methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.
¹³ C NMR	Provides information on the carbon skeleton of the molecule. Characteristic signals for ganoderic acids include those for carbonyl carbons, olefinic carbons, and carbons bearing hydroxyl groups.
2D NMR (COSY, HSQC, HMBC)	These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for the complete assignment of the molecular structure.

Note: The detailed ¹H and ¹³C NMR spectral data with assignments for **Ganoderic Acid Df** are not available in the reviewed literature.

Conclusion

Ganoderic Acid Df is a promising natural product with potent inhibitory activity against human aldose reductase, a key enzyme in the development of diabetic complications. Its well-defined chemical structure and significant biological activity make it a compelling candidate for further investigation in the context of drug development. The provided methodologies for isolation and bioactivity assessment can serve as a foundation for future research aimed at fully characterizing its therapeutic potential. Further studies are warranted to explore its other potential biological activities, such as anti-inflammatory and anticancer effects, and to elucidate its detailed mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ganoderic acid Df, a new triterpenoid with aldose reductase inhibitory activity from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ganoderic Acid Df: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578828#chemical-structure-and-properties-of-ganoderic-acid-df]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com